molecular formula C9H7F3N2 B1417283 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole CAS No. 105942-28-7

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

Cat. No. B1417283
CAS RN: 105942-28-7
M. Wt: 200.16 g/mol
InChI Key: FLDKXVCDKRDTBS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole, also known as TFEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Interaction with Heme Proteins

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole: has been utilized in biochemical research to study its interaction with heme proteins . Heme proteins play a crucial role in various biological processes, including oxygen transport and electron transfer. By understanding the interaction between the compound and heme proteins, researchers can gain insights into the design of new drugs and therapeutic strategies.

Determination of Aldehydes and Acetone in Water

This compound has been used as a reagent in analytical chemistry to determine the presence of aldehydes and acetone in water samples . The method involves the formation of a hydrazone derivative that can be easily detected and quantified, providing a sensitive means to monitor these volatile organic compounds in environmental samples.

Building Block for Fluorinated Pyridazines

Fluorinated pyridazines are an important class of compounds with a wide range of applications, including pharmaceuticals and agrochemicals2-(2,2,2-Trifluoroethyl)-1H-benzimidazole serves as a building block for the synthesis of these compounds, offering pathways to create novel molecules with potential biological activity .

Synthesis of Fluoroalkyl Hydrazones of β-Phosphonates

The compound is also used in the synthesis of fluoroalkyl hydrazones of β-phosphonates . These derivatives are of interest due to their potential as intermediates in the preparation of biologically active molecules, particularly in the field of medicinal chemistry.

Molecular Topology Construction

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole: has been shown to participate in the formation of homometallic and heterometallic molecular squares . These complex molecular structures are significant in the study of molecular topology, which has implications for the development of new materials and nanotechnology.

Interaction Studies with Myoglobin

The interaction of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole with myoglobin has been a subject of study to understand its effects on the protein’s function . Myoglobin is a vital oxygen-binding protein in muscle tissue, and research into its interactions with various compounds can lead to advancements in the treatment of muscle-related diseases.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDKXVCDKRDTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655465
Record name 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

CAS RN

105942-28-7
Record name 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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